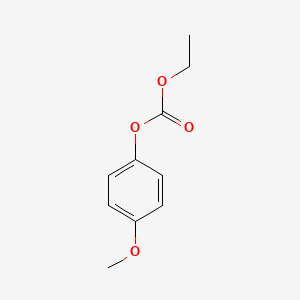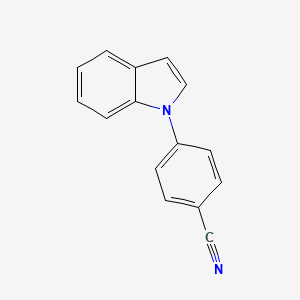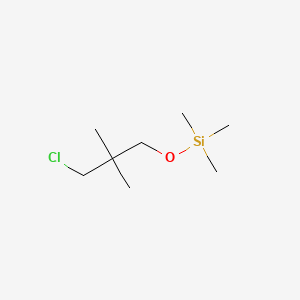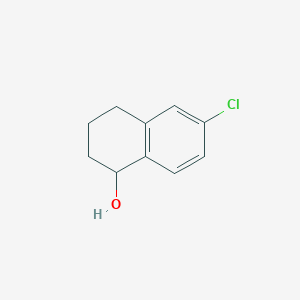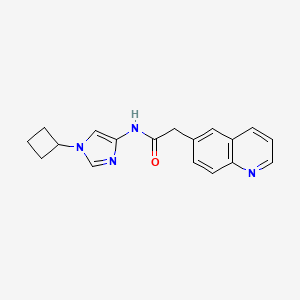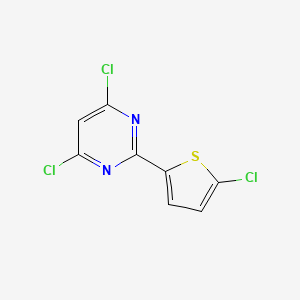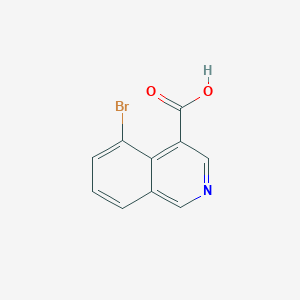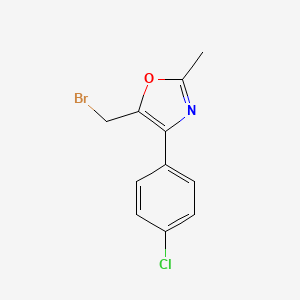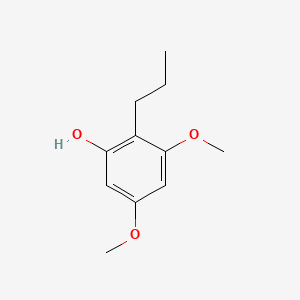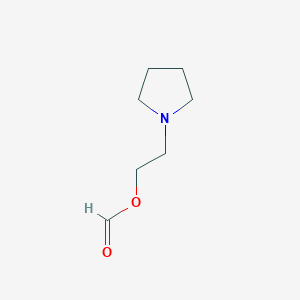
1-Pyrrolidineethanol,formate(ester)(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidineethanol, formate (ester) (9CI) is a chemical compound with the molecular formula C7H13NO3 It is an ester derivative of 1-pyrrolidineethanol and formic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Pyrrolidineethanol, formate (ester) (9CI) can be synthesized through the esterification reaction between 1-pyrrolidineethanol and formic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 1-pyrrolidineethanol, formate (ester) (9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pyrrolidineethanol, formate (ester) (9CI) undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 1-pyrrolidineethanol and formic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce 1-pyrrolidineethanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 1-Pyrrolidineethanol and formic acid.
Reduction: 1-Pyrrolidineethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidineethanol, formate (ester) (9CI) has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Chemical Research: It is utilized in studying esterification and hydrolysis reactions, providing insights into reaction mechanisms and kinetics.
Wirkmechanismus
The mechanism of action of 1-pyrrolidineethanol, formate (ester) (9CI) involves its interaction with specific molecular targets, depending on its application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester group is reduced to an alcohol by the transfer of hydride ions from the reducing agent.
Vergleich Mit ähnlichen Verbindungen
1-Pyrrolidineethanol, formate (ester) (9CI) can be compared with other ester derivatives of 1-pyrrolidineethanol, such as:
1-Pyrrolidineethanol, acetate (ester): Similar in structure but with an acetate group instead of a formate group.
1-Pyrrolidineethanol, propionate (ester): Contains a propionate group, leading to different chemical properties and reactivity.
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
2-pyrrolidin-1-ylethyl formate |
InChI |
InChI=1S/C7H13NO2/c9-7-10-6-5-8-3-1-2-4-8/h7H,1-6H2 |
InChI-Schlüssel |
YFZWNECOESTBQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCOC=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Phenylsulfanyl-[1,3]dioxolan-2-one](/img/structure/B8658348.png)

![1-[3-Methoxy-4-(methylsulfonylamino)phenyl]ethyl amine](/img/structure/B8658358.png)


